molecular formula C24H27ClFN3O3S B2733116 4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide CAS No. 932291-30-0

4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide

Cat. No. B2733116
CAS RN: 932291-30-0
M. Wt: 492.01
InChI Key: QYVDUEAGMMJCKI-UHFFFAOYSA-N
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Description

4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H27ClFN3O3S and its molecular weight is 492.01. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

A study involving novel pyrido[1,2-a]pyrimidin-4-ones, chemically similar to the compound , highlighted their potential antimalarial activity. These compounds were evaluated using the SYBR Green I assay against the chloroquine-sensitive Pf 3D7 strain of malaria. The structure-activity relationship (SAR) studies indicated that the pyrido[1,2-a]pyrimidin-4-one structure could be a significant lead for developing potent antimalarial agents (Mane et al., 2014).

Radioligands Development

Another research area involves the development of fluorine-18-labeled derivatives for radioligand applications, which is relevant due to the fluorine component in the compound. These derivatives have been explored for potential use in positron emission tomography (PET) imaging and neurological studies (Lang et al., 1999).

NMDA Receptor Antagonism

Research on compounds structurally related to the specified chemical has explored their potential as selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonists. This application is crucial for neurological research and potential treatments for disorders like major depressive disorder (Garner et al., 2015).

Gastrokinetic Agents

Compounds with a similar chemical structure have been investigated for their gastrokinetic activity. They have shown promising results in enhancing gastric emptying, indicating potential applications in gastrointestinal disorders (Kato et al., 1992).

Antiproliferative and Antiviral Activity

Studies on pyrimidine derivatives, closely related to the compound , have shown significant antiproliferative and antiviral activities. These findings suggest potential applications in cancer therapy and antiviral drug development (Pudlo et al., 1990).

Metabolic and Disposition Studies

Research has also focused on understanding the metabolic fate and disposition of compounds similar to the specified chemical, particularly in the context of drug development and pharmacokinetics (Monteagudo et al., 2007).

properties

IUPAC Name

4-[[1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN3O3S/c1-14(2)27-22(30)16-5-3-15(4-6-16)12-29-23(31)21-20(9-10-33-21)28(24(29)32)13-17-7-8-18(26)11-19(17)25/h7-11,14-16H,3-6,12-13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVDUEAGMMJCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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